molecular formula C13H10BrF B2406571 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS No. 193013-76-2

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Cat. No. B2406571
CAS RN: 193013-76-2
M. Wt: 265.125
InChI Key: SAUALJYDYRRWPW-UHFFFAOYSA-N
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Description

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (4-BMFBP) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of biphenyl, a compound that is composed of two benzene rings. 4-BMFBP has been investigated for its utility in drug delivery, chemical synthesis, and as a potential therapeutic agent. In

Scientific Research Applications

Synthesis and Methodology

  • Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for its preparation involves diazotization and further steps, providing a feasible route for large-scale production despite challenges like the use of toxic and volatile methyl nitrite (Qiu et al., 2009).

  • Enantioselective Synthesis : A method involving [PdCl2((S)-Xylyl-Phanephos)] catalyst was developed for the enantioselective synthesis of (S)-Flurbiprofen methyl ester from 4-bromo-2-fluoro-1,1'-biphenyl, showcasing its utility in precise pharmaceutical synthesis (Harkness & Clarke, 2017).

Material Development

  • Liquid Crystal Materials : Synthesis of molecules derived from 4,4′-biphenyl linked to a fluorinated chain via an ester spacer demonstrates applications in creating thermotropic liquid crystals. These materials exhibit interesting smectic enantiotropic behavior, useful in various technological applications (Givenchy et al., 1999).

  • High Birefringence Liquid Crystals : Lateral fluoro substitution in 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls creates mesogens with low melting points, wide nematic ranges, and high birefringence. These properties make them suitable for active matrix display applications requiring high chemical and photostability (Goulding et al., 1993).

Analysis and Characterization

  • Gas Chromatography Mass Spectrometry : The study of hydroxyhalobiphenyls, including fluoro-, chloro-, and bromomethoxy-biphenyls, illustrates their characterization by mass spectrometry, highlighting the method's value in identifying metabolites in biological systems (Tulp et al., 1977).

Catalysis and Chemical Reactions

  • Benzylic C-H Fluorination : A study on benzylic C-H fluorination using silver catalysts for synthesizing fluoromethylarenes (including 4-(fluoromethyl)-1,1′-biphenyl) demonstrates applications in creating oxygen mimics in molecules like nucleotides (Kita et al., 2019).

Safety and Hazards

“4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl” is likely to be hazardous given its bromomethyl component. Similar compounds are known to cause skin irritation, serious eye damage, and respiratory sensitization .

properties

IUPAC Name

1-(bromomethyl)-4-(2-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUALJYDYRRWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 8.70 g of 2-fluoro-4′-methylbiphenyl, 8.32 g of N-bromosuccinimide, 0.10 g of 2,2′-azobisisobutylonitrile and 150 ml of carbon tetrachloride was heat-refluxed for 5 hours. The reaction solution was washed with water, and the organic layer was concentrated. The resulting residue was purified through silica-gel column chromatography (eluent: a mixture of hexane and ethyl acetate at a ratio of 9:1) to obtain crude 2-fluoro-4′-bromomethylbiphenyl. Further, this compound was crystallized from hexane to give 4.93 g of 2-fluoro-4′-bromomethylbiphenyl.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
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reactant
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[Compound]
Name
2,2′-azobisisobutylonitrile
Quantity
0.1 g
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reactant
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Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-4′-methylbiphenyl (8.70 g), N-bromosuccinimide (8.32 g), 2,2′-azobisisobutyronitrile (0.10 g) and carbon tetrachloride (150 ml) is refluxed by heating for five hours. The reaction solution is washed with water. The residue, which is obtained by concentrating the organic layer, is purified using silica gel column chromatography (eluate: hexane/ethyl acetate=9/1) and thus, preliminarily purified 2-fluoro-4′-bromomethylbiphenyl is obtained. Furthermore, crystallization using hexane produced 2-fluoro-4′-bromomethylbiphenyl (4.93 g). 1H-NMR (CDCl3, δ): 4.55 (2H, s), 7.13-7.23 (2H, m), 7.33 (1H, m), 7.43 (1H, m), 7.47 (2H, d, J=8.1 Hz), 7.54 (2H, d, J=8.1 Hz).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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